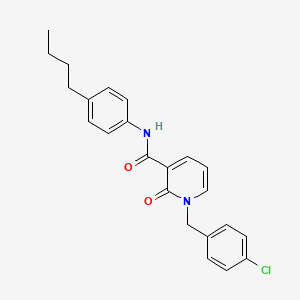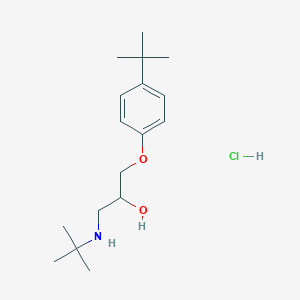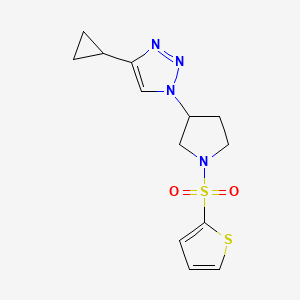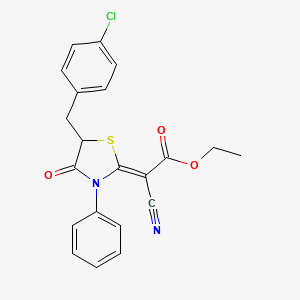
2-Amino-2-(thiophen-3-yl)acetonitrile hydrochloride
Vue d'ensemble
Description
“2-Amino-2-(thiophen-3-yl)acetonitrile hydrochloride” is a chemical compound with the CAS Number: 127698-22-0 . It has a molecular weight of 174.65 and its IUPAC name is amino (3-thienyl)acetonitrile hydrochloride . It is a solid substance at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H6N2S.ClH/c7-3-6(8)5-1-2-9-4-5;/h1-2,4,6H,8H2;1H . This code provides a standard way to encode the molecular structure of this compound.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . The predicted melting point is 72.23° C , and the predicted boiling point is approximately 262.4° C at 760 mmHg . The predicted density is approximately 1.3 g/cm^3 , and the predicted refractive index is n20D 1.60 .Applications De Recherche Scientifique
Medicinal Chemistry
2-Amino-2-(thiophen-3-yl)acetonitrile hydrochloride plays a significant role in medicinal chemistry due to the biological activity of thiophene derivatives. These compounds are known for their therapeutic properties and have been used to develop drugs with anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting, and anti-cancer activities .
Material Science
In material science, thiophene derivatives like 2-Amino-2-(thiophen-3-yl)acetonitrile hydrochloride are utilized for their conductive properties. They are integral in the development of organic semiconductors due to their ability to facilitate electron transport, which is essential for the function of various electronic devices .
Industrial Chemistry
Thiophene-based compounds are employed as corrosion inhibitors in industrial chemistry. Their molecular structure allows them to form protective layers on metals, preventing oxidative damage and extending the lifespan of industrial machinery and infrastructure .
Organic Semiconductors
The thiophene ring found in 2-Amino-2-(thiophen-3-yl)acetonitrile hydrochloride is a critical component in the advancement of organic semiconductors. These materials are used to create thin-film transistors and other electronic components that are lighter, more flexible, and potentially more cost-effective than traditional silicon-based semiconductors .
Organic Field-Effect Transistors (OFETs)
Thiophene derivatives are also pivotal in the fabrication of OFETs. The sulfur atom in the thiophene ring contributes to the semiconductor’s ability to switch between different conductive states, which is fundamental for the operation of OFETs .
Organic Light-Emitting Diodes (OLEDs)
In the realm of display technology, 2-Amino-2-(thiophen-3-yl)acetonitrile hydrochloride is used in the production of OLEDs. The electron-rich nature of thiophene allows for efficient light emission, which is key to creating brighter and more energy-efficient screens .
Proteomics Research
This compound is a valuable biochemical tool in proteomics research. It can be used to study protein interactions and functions, which is crucial for understanding cellular processes and developing new therapeutic strategies .
Synthesis of Biologically Active Compounds
Finally, 2-Amino-2-(thiophen-3-yl)acetonitrile hydrochloride is involved in the synthesis of various biologically active compounds. Its reactivity allows chemists to create complex molecules that can interact with biological systems in specific ways, leading to the discovery of new drugs and treatments .
Safety and Hazards
The safety information for this compound includes the following hazard statements: H315, H319, H335 . These indicate that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 . These statements provide guidance on how to handle and store the compound safely.
Propriétés
IUPAC Name |
2-amino-2-thiophen-3-ylacetonitrile;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2S.ClH/c7-3-6(8)5-1-2-9-4-5;/h1-2,4,6H,8H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSJYUBNDQYQXEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C(C#N)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-2-(thiophen-3-yl)acetonitrile hydrochloride | |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-methyl-4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-4-phenylbutanamide](/img/structure/B2916781.png)
![2-[5-cyano-2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl]ethyl 2-thiophenecarboxylate](/img/structure/B2916782.png)
![(4-((3-fluorobenzyl)thio)-2-(3-methoxyphenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl)methanol](/img/structure/B2916783.png)
![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide](/img/structure/B2916786.png)
![(2Z)-2-[(4-chloro-2-methylphenyl)imino]-7-hydroxy-N-(pyridin-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2916787.png)




![2,5-dimethoxy-N-((1-phenyl-5,6,7,8-tetrahydro-2a,3,4a-triazacyclopenta[cd]azulen-4-yl)methyl)aniline](/img/structure/B2916796.png)


![(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-5-yl)methanone](/img/structure/B2916801.png)
![N-(4-butylphenyl)-2-[(3-ethyl-4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2916804.png)